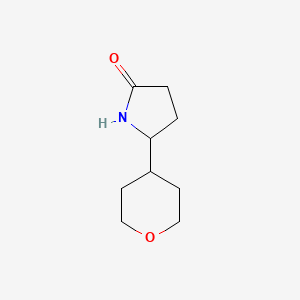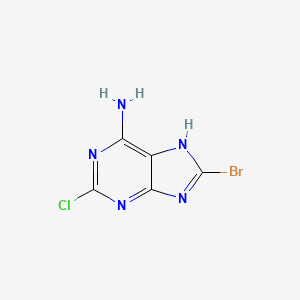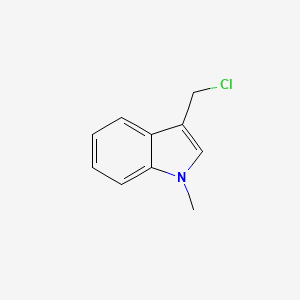![molecular formula C13H14N2O3 B12974008 5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)
5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxyspiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione is a complex organic compound with the molecular formula C12H12N2O2 . This compound is characterized by its unique spiro structure, which involves a cyclohexane ring fused to a pyrrolo[2,3-b]pyridine moiety. The presence of a methoxy group at the 5’ position further distinguishes this compound.
Preparation Methods
The synthesis of 5’-Methoxyspiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
5’-Methoxyspiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted products.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a building block for the synthesis of more complex molecules. In medicinal chemistry, derivatives of this compound have shown potential as inhibitors of specific enzymes and receptors, making them valuable in drug discovery and development . Additionally, its unique structure makes it a subject of interest in studies related to molecular interactions and binding affinities.
Mechanism of Action
The mechanism of action of 5’-Methoxyspiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
When compared to other similar compounds, 5’-Methoxyspiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione stands out due to its unique spiro structure and the presence of the methoxy group. Similar compounds include:
- Spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione
- 5-Methoxyspiro[1H-pyrrolo[3,2-b]pyridine-3,4’-cyclohexane]-1’,2-dione
These compounds share structural similarities but differ in specific functional groups or ring configurations, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-methoxyspiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C13H14N2O3/c1-18-9-6-10-11(14-7-9)15-12(17)13(10)4-2-8(16)3-5-13/h6-7H,2-5H2,1H3,(H,14,15,17) |
InChI Key |
YTXXYQFSFIJLEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NC(=O)C23CCC(=O)CC3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



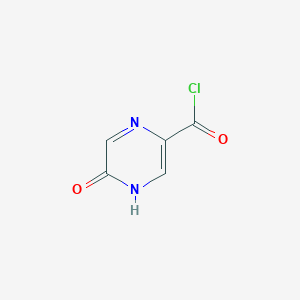

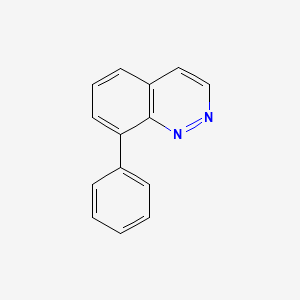
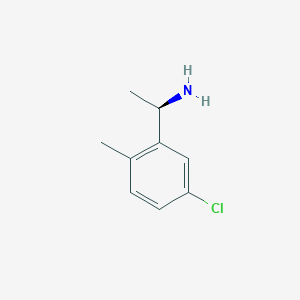
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
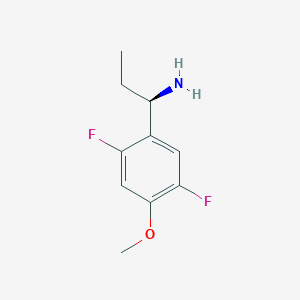
![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
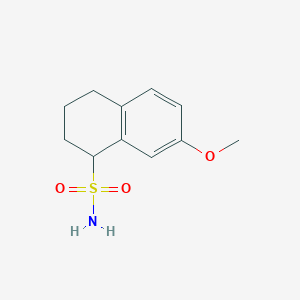
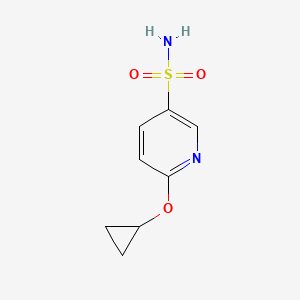
![4-Chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-3-enenitrile](/img/structure/B12973993.png)
